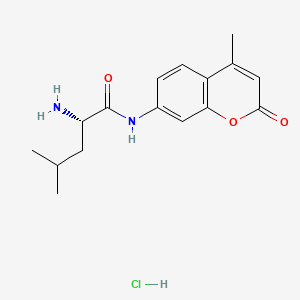

L-Leucine 7-amido-4-methylcoumarin hydrochloride

Descripción

系统国际纯粹与应用化学联合会命名法和同义词

L-亮氨酸7-氨基-4-甲基香豆素盐酸盐的系统命名遵循国际纯粹与应用化学联合会标准,其官方名称为(2S)-2-氨基-4-甲基-N-(4-甲基-2-氧代色烯-7-基)戊酰胺盐酸盐。该命名准确反映了分子的立体化学配置和官能团分布,其中(2S)表示分子中第二个碳原子的绝对构型。

根据PubChem数据库的记录,该化合物具有多种同义词和商业名称。主要的同义词包括H-L-亮氨酸-氨基甲基香豆素盐酸盐、L-亮氨酸-7-氨基-4-甲基香豆素盐酸盐、以及L-亮氨酸7-氨基-4-甲基香豆素盐酸盐等形式。这些命名变体反映了不同供应商和研究机构在描述同一化合物时采用的表达方式差异。

化学文摘社登记号为62480-44-8,这一唯一标识符确保了化合物在全球范围内的准确识别。在商业供应链中,该化合物常被简化称为亮氨酸-氨基甲基香豆素盐酸盐,但在正式的科学文献中仍需使用完整的系统命名。

分子的国际化学标识符字符串为InChI=1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1,这一标识符提供了分子连接性和立体化学的完整信息。对应的国际化学标识符密钥为VCRXITKKWBOQRZ-ZOWNYOTGSA-N,为该化合物提供了简化的哈希标识。

| 命名类型 | 名称 | 来源 |

|---|---|---|

| 国际纯粹与应用化学联合会系统名 | (2S)-2-氨基-4-甲基-N-(4-甲基-2-氧代色烯-7-基)戊酰胺盐酸盐 | PubChem |

| 化学文摘社登记号 | 62480-44-8 | PubChem |

| 国际化学标识符密钥 | VCRXITKKWBOQRZ-ZOWNYOTGSA-N | PubChem |

| 商业名称 | H-L-亮氨酸-氨基甲基香豆素盐酸盐 | 多个供应商 |

Propiedades

IUPAC Name |

2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRXITKKWBOQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657521 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62480-44-8 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation of L-Leucine and 7-Amino-4-Methylcoumarin

The primary step involves activating the carboxyl group of L-leucine using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). Hydroxybenzotriazole (HOBt) is often added to suppress racemization.

Reaction Conditions:

-

Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

-

Molar Ratio: L-leucine : 7-amino-4-methylcoumarin : EDC : HOBt = 1 : 1 : 1.2 : 1.1.

-

Temperature: 0–4°C during activation, followed by 24-hour stirring at room temperature.

The progress of the reaction is monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (1:1 v/v). Post-reaction, the mixture is diluted with ice-cwater and extracted with ethyl acetate to isolate the crude product.

Hydrochloride Salt Formation

The free base of L-leucine-7-amido-4-methylcoumarin is treated with hydrochloric acid (HCl) in an ethanolic solution to form the hydrochloride salt.

Procedure:

-

Dissolve the crude product in ethanol.

-

Add 1.0 M HCl dropwise until pH 2–3 is achieved.

-

Precipitate the hydrochloride salt by cooling to −20°C.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF enhance coupling efficiency due to their ability to stabilize the activated intermediate. Comparative studies show DMF yields 85–90% conversion, whereas DCM yields 70–75% under identical conditions.

Coupling Agent Efficiency

EDC outperforms DCC in this synthesis, reducing side-product formation (e.g., N-acylurea) from 15% to <5%. HOBt further improves yield by facilitating oxazolone intermediate formation.

Temperature Control

Maintaining 0–4°C during activation minimizes leucine racemization. Post-activation stirring at 25°C for 24 hours ensures complete coupling without degradation.

Purification and Characterization

Recrystallization

The hydrochloride salt is purified via recrystallization from a methanol/water (3:1 v/v) mixture, yielding white crystalline powder with ≥98% purity (TLC).

Recrystallization Data:

| Parameter | Value |

|---|---|

| Solvent Ratio | Methanol : Water = 3 : 1 |

| Yield | 65–70% |

| Purity (HPLC) | 98.5–99.2% |

Spectroscopic Confirmation

-

H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, coumarin H-5), 7.89 (d, J = 8.4 Hz, 1H, coumarin H-6), 6.92 (d, J = 8.4 Hz, 1H, coumarin H-8), 4.45 (m, 1H, leucine α-H), 2.41 (s, 3H, coumarin CH3), 1.75–1.62 (m, 3H, leucine side chain).

-

FT-IR (KBr): 3300 cm (N–H stretch), 1650 cm (amide C=O), 1540 cm (C–N bend).

Scale-Up Considerations

Industrial-scale production requires modifications to ensure cost-effectiveness and safety:

-

Continuous Flow Reactors: Reduce reaction time from 24 hours to 2–3 hours by enhancing mass transfer.

-

Solvent Recovery: Implement distillation systems to reclaim DMF, reducing waste by 40%.

-

Automated pH Control: Maintain precise HCl addition during salt formation to avoid localized acidity spikes.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

L-Leucine 7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions catalyzed by leucine aminopeptidase. This hydrolysis results in the release of 7-amino-4-methylcoumarin, which exhibits fluorescence .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of leucine aminopeptidase and is carried out in an aqueous buffer solution at an optimal pH of around 8.0 . The reaction conditions are carefully controlled to ensure the efficient release of the fluorescent product.

Major Products Formed

The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which is a bright blue fluorescent dye .

Aplicaciones Científicas De Investigación

Biochemical Assays

Enzyme Activity Studies

L-Leucine 7-amido-4-methylcoumarin hydrochloride serves as a substrate in enzyme assays, particularly for leucine aminopeptidases and other broad specificity aminopeptidases. The enzymatic reaction produces a fluorescent product, 7-amino-4-methylcoumarin, which can be quantitatively measured using fluorescence spectroscopy. This method allows researchers to study enzyme kinetics and activity in various biological samples .

Case Study: Aminopeptidase Activity Measurement

In a study assessing aminopeptidase activity in meconium from healthy infants, researchers utilized this compound as a fluorogenic substrate. The fluorescence intensity was measured at different substrate concentrations, demonstrating the compound's effectiveness in quantifying enzyme activity across different biological contexts .

Fluorescent Probes

Live Cell Imaging

The compound's fluorescent properties make it an excellent probe for tracking cellular processes in live cell imaging. Researchers can visualize dynamic biological events such as protein synthesis and degradation by utilizing this compound to label specific proteins or enzymes .

Application Example

In cellular studies, this compound has been employed to monitor protease activity in real-time within living cells, providing insights into cellular metabolism and signaling pathways .

Drug Development

Therapeutic Agent Exploration

this compound is being investigated for its potential role in developing new therapeutic agents, particularly for metabolic disorders. Its ability to act as a substrate for various enzymes makes it a candidate for screening drug candidates that target specific enzymatic pathways involved in disease processes .

Protein Synthesis Studies

Amino Acid Role Investigation

This compound is used to study the role of amino acids in protein synthesis and cellular metabolism. By providing insights into how amino acids influence enzymatic reactions and protein interactions, researchers can better understand metabolic pathways and their implications for health and disease .

Analytical Chemistry

Detection and Quantification of Amino Acids

this compound is applied in analytical methods for detecting and quantifying amino acids in various samples. This application is particularly valuable in nutritional research and clinical diagnostics, where precise measurement of amino acid levels is critical .

Mecanismo De Acción

L-Leucine 7-amido-4-methylcoumarin hydrochloride exerts its effects through enzymatic cleavage by leucine aminopeptidase. The enzyme recognizes the peptidyl substrate and catalyzes the hydrolysis of the amide bond, releasing 7-amino-4-methylcoumarin. This fluorescent product can be quantified to measure the activity of leucine aminopeptidase . The molecular target of this compound is leucine aminopeptidase, and the pathway involved is the hydrolysis of peptide bonds .

Comparación Con Compuestos Similares

Fluorogenic Substrates with Varied Amino Acid Residues

Leu-AMC·HCl belongs to a family of AMC-conjugated substrates differentiated by their amino acid residues, which dictate enzyme specificity:

- L-Valine 7-amido-4-methylcoumarin (Val-AMC): Targets valine-specific aminopeptidases. Its higher hydrophobicity (LogP ~4.2) may reduce aqueous solubility compared to Leu-AMC·HCl .

- L-Pyroglutamic acid 7-amido-4-methylcoumarin: Used for pyroglutamyl aminopeptidases. The pyroglutamate residue introduces steric hindrance, limiting cross-reactivity with LAP .

- Z-Phe-Arg 7-amido-4-methylcoumarin (ZFR-AMC) : A cathepsin B/L substrate. The bulky benzyloxycarbonyl (Z) group and arginine residue shift specificity toward cysteine proteases .

Table 1: Comparison of AMC-based substrates

Fluorogenic vs. Chromogenic Substrates

Leu-AMC·HCl is often compared to chromogenic substrates like L-Leucine para-nitroanilide (Leu-pNA) , which releases para-nitroaniline (yellow, absorbance at 405 nm) upon hydrolysis. Key differences include:

- Sensitivity : Fluorogenic substrates (e.g., Leu-AMC·HCl) offer ~100x higher sensitivity due to fluorescence signal amplification .

- Background Interference : Chromogenic substrates are less prone to quenching by colored biological samples but require higher enzyme concentrations .

- Throughput : Leu-AMC·HCl is preferred in high-throughput screening (HTS) due to compatibility with microplate readers .

Structural and Spectral Comparisons with Other Coumarin Derivatives

The coumarin moiety in Leu-AMC·HCl contributes to its photophysical properties. Derivatives with modified coumarin structures exhibit shifted spectra:

- 7-Methoxycoumarin-4-acetic Acid : Methoxy substitution red-shifts emission to ~450 nm (excitation: 395 nm), useful in multiplex assays .

- 4-Methylumbelliferyl (MU) substrates: e.g., 4-MU-β-D-glucopyranoside (BG substrate). Emits at 460 nm (excitation: 365 nm), enabling simultaneous detection with Leu-AMC·HCl in multi-enzyme studies .

Table 2: Spectral properties of coumarin derivatives

Physicochemical and Functional Advantages

- Solubility: Leu-AMC·HCl’s hydrochloride salt enhances water solubility (10–20 mM in buffer) compared to non-salt AMC derivatives (e.g., L-Hydroxyproline-AMC, solubility <5 mM) .

- Stability : Stable at -20°C for 3 years, outperforming analogs like ZFR-AMC, which degrade within 6 months .

- Specificity: Minimal cross-reactivity with non-target proteases (e.g., chymotrypsin) due to the L-leucine residue .

Actividad Biológica

L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC) is a fluorogenic substrate primarily utilized in biochemical assays to study aminopeptidase activity. This compound has garnered attention due to its sensitivity and specificity in detecting various enzymes, particularly leucine aminopeptidase (LAP), which is crucial for protein metabolism across different biological systems.

- Molecular Formula : CHNO·HCl

- Molecular Weight : 324.81 g/mol

- CAS Number : 62480-44-8

- Appearance : White to off-white powder

- Storage Conditions : Store at -20°C, protected from light

Leu-AMC acts as a substrate for leucine aminopeptidase, which catalyzes the hydrolysis of the amide bond in the compound, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC). This product exhibits strong fluorescence when excited at 380 nm and emits at 440 nm, allowing for sensitive detection of enzyme activity in various biological samples .

Biological Applications

- Enzyme Assays : Leu-AMC is extensively used in enzyme assays to quantify LAP activity. This enzyme is present in diverse organisms, including bacteria, plants, and animals, with significant activity noted in human tissues such as the kidney and liver .

- Microbial Ecology Studies : In environmental microbiology, Leu-AMC has been employed to assess microbial metabolic activity in aquatic ecosystems. For instance, studies have shown varying LAP activity levels across different water masses, indicating shifts in microbial community dynamics in response to environmental changes .

- Clinical Research : The compound's role as a substrate for LAP has implications in clinical diagnostics. LAP is involved in various physiological processes, and its activity can be indicative of certain pathological conditions.

Case Studies

- Aquatic Ecosystems : A study utilizing Leu-AMC demonstrated that LAP activity varied significantly between different aquatic environments, with higher activities observed in nutrient-rich waters compared to oligotrophic conditions. This suggests that LAP could serve as a biomarker for nutrient loading impacts on microbial communities .

- Sediment Analysis : In sediment samples from Svalbard fjords, researchers measured extracellular enzymatic activities using Leu-AMC alongside other substrates. The findings revealed that LAP activity was linked to organic matter decomposition rates, highlighting its ecological significance .

Data Table of Enzymatic Activities

| Sample Type | LAP Activity (nmol L h) | GLU Activity (nmol L h) | AP Activity (nmol L h) |

|---|---|---|---|

| Surface Water | 52.03 - 378.99 | 4.51 - 14.76 | Varies significantly |

| Deep Water | Low | Low | Lowest recorded |

| Sediment Samples | High variability | Moderate | High |

Q & A

What is the mechanistic basis for using L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC·HCl) as a fluorogenic substrate in leucine aminopeptidase (LAP) assays?

Answer:

Leu-AMC·HCl is cleaved by leucine aminopeptidase (LAP3) at the amide bond, releasing 7-amino-4-methylcoumarin (AMC), a fluorescent compound. The fluorescence intensity (excitation/emission: 340–360 nm/440–460 nm) correlates with enzymatic activity. To quantify LAP activity:

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) with Leu-AMC·HCl (typical concentration: 10–100 µM).

Initiate the reaction by adding enzyme or cell lysate.

Measure fluorescence kinetics using a microplate reader. Calibrate with free AMC standards for absolute quantification.

Key Considerations:

- Substrate solubility: Dissolve in DMSO (100 mg/mL, 307.88 mM) and dilute in assay buffer to avoid precipitation .

- Quench background fluorescence by including protease inhibitors in controls .

How should researchers optimize storage and handling of Leu-AMC·HCl to minimize hydrolysis and ensure assay reproducibility?

Answer:

Storage Protocol:

- Lyophilized powder: Store at -20°C (stable for 3 years) or 4°C (2 years). Avoid repeated freeze-thaw cycles .

- Stock solutions: Prepare in DMSO, aliquot into single-use vials, and store at -80°C (6 months) or -20°C (1 month). Confirm clarity before use .

Handling Tips:

- Centrifuge DMSO stock before dilution to remove particulates.

- Pre-warm solutions to assay temperature to prevent crystallization .

What experimental controls are critical when using Leu-AMC·HCl to study LAP activity in heterogeneous biological samples (e.g., cell lysates or bacterial biofilms)?

Answer:

Essential Controls:

Blank: Substitute enzyme with buffer to assess non-enzymatic hydrolysis.

Inhibitor control: Use bestatin (1–10 µM), a broad-spectrum aminopeptidase inhibitor, to confirm LAP-specific activity .

Matrix control: Test lysate/biofilm extracts without substrate to account for autofluorescence.

Advanced Validation:

- Cross-reactivity check: Compare activity in wild-type vs. LAP3-knockout models .

- Zymography: Combine SDS-PAGE with in-gel fluorescence assays to identify active LAP isoforms .

How can researchers resolve discrepancies in LAP activity measurements between in vitro assays and cellular models using Leu-AMC·HCl?

Answer:

Common Discrepancies & Solutions:

Data Normalization:

- Normalize fluorescence to total protein content (Bradford assay) or cell count.

- Use kinetic parameters (Vmax, Km) derived from Michaelis-Menten plots for cross-model comparisons .

What advanced methodologies enable real-time, spatially resolved imaging of LAP activity using Leu-AMC·HCl in live cells or tissues?

Answer:

Live-Cell Imaging Protocol:

Load cells with Leu-AMC·HCl (10–50 µM) in serum-free medium.

Incubate (37°C, 15–30 min) and wash to remove extracellular substrate.

Image using confocal microscopy (ex: 405 nm, em: 450 nm).

Troubleshooting:

- Low signal: Pre-treat with ATP depletion buffer to enhance substrate retention .

- Cytotoxicity: Limit exposure time to DMSO (<0.1% final concentration) .

Applications:

How can researchers validate the specificity of Leu-AMC·HCl for LAP3 against other aminopeptidases?

Answer:

Specificity Validation Workflow:

Enzyme panel screening: Test substrate against recombinant APB, APA, and LTA4H.

Inhibitor profiling: Use selective inhibitors (e.g., puromycin for APB) to isolate LAP3 contribution .

CRISPR/Cas9 knockout: Compare activity in LAP3-deficient vs. wild-type cells .

Example Data:

| Enzyme | Relative Activity (%) | Reference |

|---|---|---|

| LAP3 | 100 | |

| APB | <5 | |

| APA | <2 |

What are the limitations of Leu-AMC·HCl in studying LAP isoforms, and what alternative substrates are available?

Answer:

Limitations:

- Limited discrimination between LAP isoforms (LAP3 vs. LAP4).

- Susceptibility to interference by thiol-containing compounds (e.g., glutathione).

Alternative Substrates:

| Substrate | Target Enzyme | Ex/Em (nm) |

|---|---|---|

| L-Arginine-7-amido-4-methylcoumarin | Arginine aminopeptidase | 340/440 |

| L-Pyroglutamic acid-AMC | Pyroglutamyl aminopeptidase | 360/460 |

Recommendation: Combine Leu-AMC·HCl with isoform-specific antibodies for co-localization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.